molecular formula C14H12N4OS B6142477 N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide CAS No. 930396-28-4

N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide

Cat. No.: B6142477
CAS No.: 930396-28-4
M. Wt: 284.34 g/mol
InChI Key: DYWUTRGIZUEQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide is a complex organic compound characterized by its unique molecular structure

Properties

IUPAC Name

N-cyclopropyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c19-13(15-8-5-6-8)10-7-12-16-17-14(20)18(12)11-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2,(H,15,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWUTRGIZUEQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=NNC(=S)N3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization

Quinoline-5-carboxylic acid derivatives react with hydrazine hydrate under reflux to form hydrazide intermediates. Subsequent cyclization with carbon disulfide or cyanogen bromide yields the triazole ring. For example:

Quinoline-5-carboxylic acid+NH2NH2EtOH, refluxHydrazide intermediateCS2,ΔTriazoloquinoline core\text{Quinoline-5-carboxylic acid} + \text{NH}2\text{NH}2 \xrightarrow{\text{EtOH, reflux}} \text{Hydrazide intermediate} \xrightarrow{\text{CS}_2, \Delta} \text{Triazoloquinoline core}

Optimization :

  • Solvent : Ethanol or toluene (patent CA2359952A1 recommends toluene for higher yields).

  • Temperature : 80–110°C for 6–12 hours.

  • Catalyst : Phosphoryl chloride (POCl₃) accelerates cyclization by dehydrating intermediates.

Direct Cyclization of Substituted Quinolines

Alternative routes involve pre-functionalized quinolines. For instance, 5-nitroquinoline derivatives undergo reduction to amines, followed by cyclization with thiourea to introduce sulfur:

5-NitroquinolineH2/Pd-C5-AminoquinolineThiourea, POCl31-Sulfanyl-triazoloquinoline\text{5-Nitroquinoline} \xrightarrow{\text{H}2/\text{Pd-C}} \text{5-Aminoquinoline} \xrightarrow{\text{Thiourea, POCl}3} \text{1-Sulfanyl-triazoloquinoline}

Key Data :

ParameterConditionYield (%)Source
Cyclization time8 hours at 100°C72
Catalyst loading10 mol% POCl₃68

Introduction of the 1-Sulfanyl Group

Regioselective incorporation of sulfur at position 1 requires careful selection of sulfurizing agents and reaction conditions.

Thiol Substitution

Preformed triazoloquinolines with a leaving group (e.g., chloride) at position 1 react with thiols in basic media:

1-Chloro-triazoloquinoline+NaSHDMF, K2CO31-Sulfanyl-triazoloquinoline\text{1-Chloro-triazoloquinoline} + \text{NaSH} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{1-Sulfanyl-triazoloquinoline}

Conditions :

  • Base : Potassium carbonate or triethylamine.

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Temperature : 60–80°C for 4–6 hours.

One-Pot Sulfur Incorporation

Direct synthesis using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) during cyclization avoids separate functionalization steps:

Hydrazide intermediate+P4S10Toluene, reflux1-Sulfanyl-triazoloquinoline\text{Hydrazide intermediate} + \text{P}4\text{S}{10} \xrightarrow{\text{Toluene, reflux}} \text{1-Sulfanyl-triazoloquinoline}

Advantages :

  • Higher atom economy (85–90% yield).

  • Avoids purification of intermediates.

Functionalization with the Cyclopropylcarboxamide Group

The carboxamide moiety at position 5 is introduced via amidation of the quinoline-5-carboxylic acid derivative.

Carboxylic Acid Activation

Quinoline-5-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):

Quinoline-5-carboxylic acid+SOCl2Toluene, 110°CAcyl chloride\text{Quinoline-5-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{Toluene, 110°C}} \text{Acyl chloride}

Reaction Metrics :

ParameterValueSource
Conversion rate>95%
Side products<2% anhydride formation

Amidation with Cyclopropylamine

The acyl chloride reacts with cyclopropylamine in the presence of a base:

Acyl chloride+CyclopropylamineEt3N, THFN-Cyclopropylcarboxamide\text{Acyl chloride} + \text{Cyclopropylamine} \xrightarrow{\text{Et}_3\text{N, THF}} \text{N-Cyclopropylcarboxamide}

Optimized Protocol :

  • Molar ratio : 1:1.2 (acyl chloride:amine) to minimize unreacted acid.

  • Solvent : Tetrahydrofuran (THF) or dichloromethane.

  • Yield : 78–85% after column chromatography.

Integrated Synthetic Routes

Sequential Approach

  • Core formation : Synthesize triazoloquinoline via hydrazine cyclization.

  • Sulfurization : Treat with NaSH in DMF.

  • Amidation : React acyl chloride with cyclopropylamine.
    Overall yield : 52–60%.

Convergent Synthesis

Introduce sulfur and cyclopropylamide groups early in the synthesis:

  • Step 1 : Prepare 5-cyclopropylcarboxamidoquinoline via amidation.

  • Step 2 : Cyclize with thiourea to form 1-sulfanyl-triazoloquinoline.
    Advantage : Reduces steps but requires orthogonal protecting groups.

Analytical Characterization

Critical quality control metrics for the final compound:

TechniqueKey DataSource
HPLC Purity ≥98% (C18 column, MeOH:H₂O = 70:30)
¹H NMR δ 8.9 (s, 1H, triazole-H), δ 1.2 (m, 4H, cyclopropyl)
HRMS [M+H]⁺ calc. 297.0924, found 297.0921

Challenges and Solutions

Regioselectivity in Cyclization

  • Issue : Competing formation of-triazolo isomers.

  • Solution : Use electron-withdrawing groups (e.g., nitro) at position 5 to direct cyclization.

Sulfur Oxidation

  • Issue : Thiols oxidize to disulfides during storage.

  • Mitigation : Add antioxidants (e.g., BHT) or store under nitrogen.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer processing .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and amines.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide is characterized by its unique triazole and quinoline frameworks, which contribute to its biological activity. The compound's structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₃N₅OS
  • CAS Number : 930396-28-4

Neurological Disorders

Recent studies have indicated that derivatives of triazoloquinoline compounds can act as positive allosteric modulators of metabotropic glutamate receptors (mGluR2). This modulation is crucial for developing treatments for neurological and psychiatric disorders such as anxiety and depression. The compound's ability to enhance receptor activity suggests potential therapeutic roles in managing these conditions .

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating efficacy that could lead to new antibiotic therapies .

Case Study 1: Neurological Modulation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazoloquinoline derivatives to evaluate their effects on mGluR2 receptors. Among these compounds, this compound showed promising results in enhancing receptor activity in vitro. This suggests its potential application in treating disorders linked to glutamate dysregulation .

Case Study 2: Antimicrobial Testing

A separate study focused on the antimicrobial properties of various triazole compounds. The findings revealed that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. This positions the compound as a candidate for further development into an effective antimicrobial agent .

Data Table: Summary of Biological Activities

Activity Compound Effectiveness
mGluR2 ModulationN-cyclopropyl-1-sulfanyl-[1,2,4]triazolo...Positive allosteric modulation
AntimicrobialN-cyclopropyl-1-sulfanyl-[1,2,4]triazolo...Effective against S. aureus

Mechanism of Action

The mechanism by which N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • [1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds share a similar triazoloquinoline core and are known for their antiviral and antimicrobial activities.

  • Pyrimidoquinoxaline derivatives: These compounds are isosteres of triazoloquinolines and also exhibit biological activities.

Uniqueness: N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide stands out due to its specific structural features, such as the presence of the cyclopropyl group and the sulfanyl moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Biological Activity

N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H12N4OS
  • Molecular Weight : 284.34 g/mol
  • CAS Number : 930396-28-4

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The triazole and quinoline moieties are known for their roles in inhibiting enzymes and modulating receptor activities.

Anticancer Activity

Research has demonstrated that compounds containing the [1,2,4]triazolo[4,3-a]quinoline scaffold exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds similar to this compound have shown potent cytotoxicity against various cancer cell lines. For example, studies indicate IC50 values in the range of 0.05 µM to 0.69 µM against osteosarcoma (U2OS) and cervical carcinoma (HeLa) cells .
CompoundCell LineIC50 (µM)
This compoundU2OS0.058 ± 0.016
Similar Triazole CompoundHeLa0.70

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Some derivatives have shown effectiveness against mycobacterial species:

  • Mycobacterium tuberculosis : Certain quinoline derivatives have demonstrated higher activity than standard treatments like isoniazid .

Case Studies

  • Antitumor Activity : A study evaluated a series of triazole derivatives including this compound against breast cancer cell lines. The results indicated that these compounds could inhibit cancer cell proliferation effectively compared to traditional chemotherapeutics .
  • Mechanistic Studies : Research involving isothermal titration calorimetry revealed that similar compounds bind effectively to heat shock proteins (Hsp90), which are crucial in cancer cell survival and proliferation .

Q & A

Q. What are the recommended synthetic routes for N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide?

Answer: The synthesis typically involves cyclization strategies to assemble the triazoloquinoline core. A validated approach includes:

  • 5-exo-dig cyclization : Chloroethynylphosphonates react with hydrazinylquinoline derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile at room temperature) to form the triazole ring .
  • Functionalization : Post-cyclization, the cyclopropyl and sulfanyl groups are introduced via nucleophilic substitution or coupling reactions. For example, cyclopropylamine can react with activated carbonyl intermediates under reflux in polar aprotic solvents (e.g., DMF) .

Q. Key Reaction Conditions Table

StepReagents/ConditionsYield (%)Reference
CyclizationK₂CO₃, CH₃CN, rt65–75
Sulfanyl group additionThiols, NaH, DMF50–60

Q. How is the molecular structure characterized using spectroscopic methods?

Answer: Structural confirmation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the triazole, quinoline, and cyclopropyl groups. For instance, the cyclopropyl protons appear as a multiplet (δ 0.8–1.2 ppm) due to ring strain .
  • Mass Spectrometry (HRMS) : Exact mass analysis confirms the molecular formula (e.g., C₁₄H₁₂N₄OS requires m/z 292.0732) .
  • X-ray Crystallography : Resolves bond angles and confirms regiochemistry of the triazole-quinoline fusion (e.g., N1–C2 bond length ≈ 1.32 Å) .

Q. What are the key stability considerations under varying experimental conditions?

Answer:

  • Thermal Stability : TGA/DSC analysis shows decomposition above 200°C, with exothermic peaks indicating oxidative degradation of the sulfanyl group .
  • Photostability : UV-Vis studies reveal sensitivity to UV light (λ > 300 nm), necessitating amber glassware for storage .
  • Hydrolytic Stability : The carboxamide bond is susceptible to hydrolysis in acidic/basic conditions (pH < 3 or > 10), requiring neutral buffers for biological assays .

Q. How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Catalytic Systems : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to introduce aryl groups, enhancing yield by 20% compared to traditional methods .
  • Solvent Screening : Replacing DMF with DMA (dimethylacetamide) reduces side reactions during cyclopropylamination, improving yield to 80% .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 1 h for cyclization steps, minimizing decomposition .

Q. Optimization Case Study

ParameterBaselineOptimizedImpact
Temperature80°C100°C (microwave)Yield ↑15%
CatalystNonePd(PPh₃)₄Purity ↑95%

Q. What computational approaches are used to study structure-activity relationships (SAR)?

Answer:

  • Molecular Docking : AutoDock Vina predicts binding affinity to target proteins (e.g., kinase inhibitors). The triazole ring shows hydrogen bonding with ATP-binding pockets .
  • DFT Calculations : B3LYP/6-31G* models optimize geometry and electronic properties. The sulfanyl group’s electron-withdrawing effect enhances electrophilicity at C5 .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, identifying key residues for mutagenesis studies .

Q. How can contradictions in pharmacological data be resolved?

Answer:

  • Dose-Response Validation : Reproduce assays across multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects .
  • Metabolite Profiling : LC-MS identifies active metabolites (e.g., oxidized sulfanyl derivatives) that may contribute to off-target effects .
  • Target Engagement Assays : CETSA (Cellular Thermal Shift Assay) confirms direct target binding in live cells, distinguishing true activity from artifacts .

Q. What are the challenges in analyzing degradation products?

Answer:

  • Complex Matrices : Degradation in biological media requires SPE (solid-phase extraction) to isolate products before LC-MS/MS analysis .
  • Isomer Discrimination : Chiral degradation products (e.g., cyclopropane ring-opening isomers) demand chiral HPLC columns (e.g., Chiralpak AD-H) .
  • Low-Abundance Species : HRMS with MSE data-independent acquisition enhances detection of trace impurities (<0.1%) .

Q. How to design analogs for improved pharmacological activity?

Answer:

  • Bioisosteric Replacement : Replace the sulfanyl group with sulfonamide to enhance metabolic stability (t₁/₂ ↑ from 2 h to 6 h) .
  • Scaffold Hopping : Fuse the triazoloquinoline core with pyridone (e.g., from ) to improve water solubility (LogP ↓ from 2.1 to 1.3) .
  • Prodrug Strategies : Esterify the carboxamide to enhance bioavailability (Cmax ↑3-fold in rodent models) .

Q. Analog Design Table

ModificationProperty ImprovedReference
Sulfonamide substitutionMetabolic stability
Pyridone fusionAqueous solubility
Cyclopropyl → trifluoromethylTarget affinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.